molecular formula C9H8FNO B11920091 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11920091
M. Wt: 165.16 g/mol
InChI Key: JAWJFUDEIHYWRL-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core, an amino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindanone and an appropriate amine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indanone derivatives.

Scientific Research Applications

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the amino group but shares the indanone core and fluorine atom.

    4-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.

    5-Fluoroindanone: A precursor in the synthesis of 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one.

Uniqueness

This compound is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of indanone derivatives, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone. The presence of an amino group and a fluorine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-amino derivatives often involves interactions with various molecular targets, including enzymes and receptors. Notably, indanone derivatives have been investigated for their ability to inhibit key enzymes involved in cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits anti-proliferative properties against several cancer cell lines. A study demonstrated that indanone compounds with substitutions at specific positions significantly inhibited tubulin polymerization, a critical process in cell division. The IC50 values for these compounds ranged from 52 ± 7.4 μM to >100 μM against various cancer cell lines, indicating varying degrees of potency depending on structural modifications .

Enzyme Inhibition

The compound is also being explored for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in treating Alzheimer's disease. A recent study highlighted that certain modifications in the indanone structure led to improved AChE inhibition with IC50 values reaching as low as 0.14 µM . This suggests that the amino group plays a significant role in enhancing binding affinity.

Table 1: Biological Activity Summary of this compound

Activity Target IC50 Value (µM) Reference
Anti-proliferativeBreast cancer cells52 ± 7.4
AChE InhibitionHuman AChE0.14 - 0.18
Tubulin PolymerizationCancer cell lines>100
Tyrosinase InhibitionHuman melanoma cells0.72 - 0.89

Case Study: Anticancer Efficacy

In a study focusing on colorectal cancer, derivatives of indanone were evaluated for their anti-cancer properties. The results indicated that compounds similar to this compound exhibited selective anti-proliferative effects against colorectal cancer cells while showing moderate activity against chronic myelogenous leukemia (K562) cells . This selectivity highlights the potential for developing targeted therapies based on this compound's structure.

Properties

IUPAC Name

4-amino-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWJFUDEIHYWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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